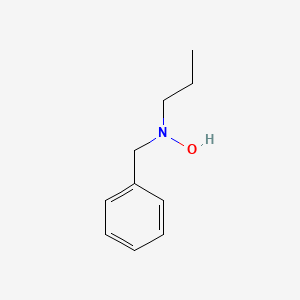

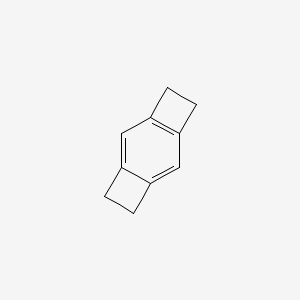

![molecular formula C21H23N7O5 B12291595 2-{4-[2-(2,4-Diamino-pteridin-6-yl)-1-methyl-ethyl]-benzoylamino}-pentanedioic acid](/img/structure/B12291595.png)

2-{4-[2-(2,4-Diamino-pteridin-6-yl)-1-methyl-ethyl]-benzoylamino}-pentanedioic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

10-Methyl-10-deazaaminopterin ist ein Folsäureanalog, das für seine Antitumoraktivität bekannt ist. Es gehört zur Klasse der 10-Deazaaminopterine, die rational gestaltete Antifolate sind, die in verschiedenen Tumormodellen eine stärkere Antitumorwirkung als Methotrexat aufweisen . Diese Verbindung hat sich in präklinischen und klinischen Studien aufgrund ihres verbesserten Membrantransports und der Polyglutamylierung in Tumorzellen als vielversprechend erwiesen, was zu einer erhöhten intrazellulären Anhäufung und Zytotoxizität führt .

Herstellungsmethoden

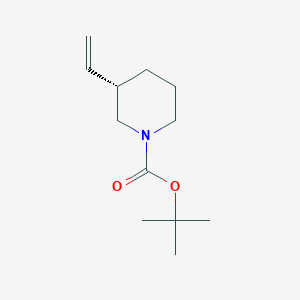

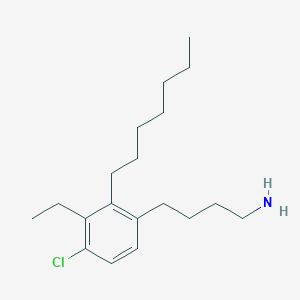

Die Synthese von 10-Methyl-10-deazaaminopterin umfasst mehrere Schritte, einschließlich der Herstellung wichtiger Zwischenprodukte. Eine Methode beinhaltet die Peptidbildung und Esterhydrolyse des Zwischenprodukts 4-(1-(2,4-Diaminopteridin-6-yl)pent-4-yn-2-yl)benzoesäure . Dieser Prozess ist entscheidend für die Gewinnung des Endprodukts 10-Methyl-10-deazaaminopterin. Industrielle Produktionsmethoden können variieren, folgen aber im Allgemeinen ähnlichen Synthesewegen mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Chemische Reaktionsanalyse

10-Methyl-10-deazaaminopterin durchläuft verschiedene chemische Reaktionen, darunter Oxidation und Substitution. Eine bemerkenswerte Reaktion ist die Oxidation zu seinem 7-Hydroxyderivat, die von der hepatischen Aldehyd-Oxidase katalysiert wird . Diese Reaktion beinhaltet die Verwendung von Diethylphosphorcyanidat, um die Dimethylester der Verbindung in die entsprechenden 7-Cyano-Derivate umzuwandeln, die dann zu den 7-Hydroxy-Metaboliten hydrolysiert werden . Diese Reaktionen sind wichtig, da sie die Pharmakokinetik und die biologische Aktivität der Verbindung beeinflussen.

Wissenschaftliche Forschungsanwendungen

10-Methyl-10-deazaaminopterin hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Krebsforschung hat es in Maus-Xenograft-Modellen eine überlegene Antitumorwirksamkeit gezeigt, wahrscheinlich aufgrund der erhöhten Aufnahme durch den RFC-1-Folattransporter und einer stärkeren intrazellulären Polyglutamylierung . Es wurde auf sein Potenzial zur Behandlung verschiedener Krebsarten untersucht, darunter nicht-kleinzelliger Lungenkrebs und Mesotheliom . Darüber hinaus machen seine einzigartigen Eigenschaften es zu einem wertvollen Werkzeug bei der Untersuchung des Folsäurestoffwechsels und der Mechanismen von Antifolat-Medikamenten .

Wirkmechanismus

Der Wirkmechanismus von 10-Methyl-10-deazaaminopterin beinhaltet seine Rolle als Antifolat. Es hemmt Dihydrofolat-Reduktase, ein Enzym, das für die DNA-Synthese und Zellproliferation entscheidend ist . Durch die Blockierung dieses Enzyms stört die Verbindung die Produktion von Tetrahydrofolat, was zu einer gestörten DNA-Synthese und zum Zelltod führt. Der verbesserte Membrantransport und die Polyglutamylierung der Verbindung erhöhen ihre intrazelluläre Konzentration und Zytotoxizität weiter . Diese Eigenschaften machen es zu einem potenten Antitumormittel mit signifikantem therapeutischem Potenzial.

Vorbereitungsmethoden

The synthesis of 10-Methyl-10-deazaaminopterin involves several steps, including the preparation of key intermediates. One method involves the peptide formation and ester hydrolysis of the intermediate compound 4-(1-(2,4-diaminopteridin-6-yl)pent-4-yn-2-yl)benzoic acid . This process is crucial for obtaining the final product, 10-Methyl-10-deazaaminopterin. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

10-Methyl-10-deazaaminopterin undergoes various chemical reactions, including oxidation and substitution. One notable reaction is the oxidation to its 7-hydroxy derivative, which is catalyzed by hepatic aldehyde oxidase . This reaction involves the use of diethyl phosphorocyanidate to convert the dimethyl esters of the compound to the corresponding 7-cyano derivatives, which are then hydrolyzed to the 7-hydroxy metabolites . These reactions are significant as they influence the compound’s pharmacokinetics and biological activity.

Wissenschaftliche Forschungsanwendungen

10-Methyl-10-deazaaminopterin has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it has demonstrated superior antitumor efficacy in mouse xenograft models, likely due to increased uptake by the RFC-1 folate transporter and greater intracellular polyglutamylation . It has been studied for its potential in treating various cancers, including non-small cell lung cancer and mesothelioma . Additionally, its unique properties make it a valuable tool in studying folate metabolism and antifolate drug mechanisms .

Wirkmechanismus

The mechanism of action of 10-Methyl-10-deazaaminopterin involves its role as an antifolate. It inhibits dihydrofolate reductase, an enzyme crucial for DNA synthesis and cell proliferation . By blocking this enzyme, the compound disrupts the production of tetrahydrofolate, leading to impaired DNA synthesis and cell death. The compound’s enhanced membrane transport and polyglutamylation further increase its intracellular concentration and cytotoxicity . These properties make it a potent antitumor agent with significant therapeutic potential.

Vergleich Mit ähnlichen Verbindungen

10-Methyl-10-deazaaminopterin wird mit anderen ähnlichen Verbindungen verglichen, wie z. B. Methotrexat und Edatrexat. Während Methotrexat ein weit verbreitetes Antifolat ist, hat 10-Methyl-10-deazaaminopterin eine größere Antitumorwirksamkeit und einen besseren Membrantransport gezeigt . Edatrexat, ein weiteres 10-Deazaaminopterin, zeigt ebenfalls Antitumoraktivität, ist aber in bestimmten Modellen weniger effektiv als 10-Methyl-10-deazaaminopterin . Die einzigartigen strukturellen Modifikationen in 10-Methyl-10-deazaaminopterin tragen zu seinen überlegenen pharmakologischen Eigenschaften und seinem therapeutischen Potenzial bei .

Eigenschaften

Molekularformel |

C21H23N7O5 |

|---|---|

Molekulargewicht |

453.5 g/mol |

IUPAC-Name |

2-[[4-[1-(2,4-diaminopteridin-6-yl)propan-2-yl]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C21H23N7O5/c1-10(8-13-9-24-18-16(25-13)17(22)27-21(23)28-18)11-2-4-12(5-3-11)19(31)26-14(20(32)33)6-7-15(29)30/h2-5,9-10,14H,6-8H2,1H3,(H,26,31)(H,29,30)(H,32,33)(H4,22,23,24,27,28) |

InChI-Schlüssel |

MQISJAZESFPIPJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[5-(1,3-Dithian-2-ylmethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B12291521.png)

![2-[bis(2-hydroxyethyl)amino]ethanol;[(3E)-3-[[4-[(Z)-[7,7-dimethyl-3-oxo-4-(sulfomethyl)-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]methylidene]-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B12291526.png)

![2-Oxa-6-azaspiro[3.3]heptane-3-carboxylic acid](/img/structure/B12291549.png)

![1-Methyl-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyrazine-5-carboxylic acid](/img/structure/B12291613.png)